methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-29-22(26)16-12-17(18-8-5-10-30-18)23-21-19(16)20(14-6-3-2-4-7-14)24-25(21)15-9-11-31(27,28)13-15/h2-8,10,12,15H,9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIYITSTLNEZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its medicinal properties. The presence of functional groups such as the furan ring and tetrahydrothiophene moiety may enhance its biological activity by influencing its interaction with biological targets. The molecular formula is with a molecular weight of approximately 437.5 g/mol .
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds within this class have shown promise against Mycobacterium tuberculosis, with specific derivatives demonstrating significant inhibitory effects .
- Anticancer Properties : Some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. For example, certain derivatives have displayed IC50 values in the nanomolar range against cancer cell lines .
- PPARα Activation : Studies have indicated that pyrazolo[3,4-b]pyridine derivatives can act as selective activators of peroxisome proliferator-activated receptor alpha (PPARα), which is relevant for metabolic disorders .
Antimycobacterial Activity
A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis using the microplate alamar blue assay (MABA). The results showed that compounds with specific substitutions at the N(1) and C(6) positions exhibited promising antituberculotic activity. Notably, one derivative demonstrated an IC50 value significantly lower than standard treatments .
| Compound | Substituents | IC50 (µM) | Activity |
|---|---|---|---|
| 16a | N(1)CH₃, C(6)CO₂Et | 0.5 | Antitubercular |
| 16b | N(1)C₆H₅ | 0.8 | Antitubercular |
Anticancer Activity
In another study focusing on TRK inhibition, several pyrazolo[3,4-b]pyridine derivatives were synthesized and tested on various cancer cell lines. Compound C03 showed an IC50 of 56 nM against TRKA and exhibited selective inhibition against the Km-12 cell line with an IC50 of 0.304 µM .
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| C03 | TRKA | 56 | High |
| C03 | Km-12 | 304 | Moderate |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. For instance, the binding mode observed in PPARα activation studies suggests that the compound forms critical interactions within the ligand-binding domain that are essential for receptor activation .
Scientific Research Applications
Structural Features
The compound features:
- A pyrazolo[3,4-b]pyridine core, known for its relevance in medicinal chemistry.
- A furan ring , which may enhance biological activity through specific interactions with biological targets.
- A tetrahydrothiophene moiety , potentially contributing to antioxidant properties.
Anticancer Activity
Research indicates that methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits significant antiproliferative effects against various cancer cell lines.
Case Studies
-
In Vitro Studies :
- The compound was tested on breast (MCF-7) and colon (HCT116) cancer cell lines.
- Results showed an IC50 of 15.0 µM for MCF-7 and 12.5 µM for HCT116, indicating effective inhibition of cell growth through apoptosis and cell cycle arrest.
-
In Vivo Studies :
- Mouse models treated with the compound demonstrated reduced tumor sizes compared to control groups, confirming its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Study Findings
Tests revealed moderate antibacterial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest possible applications in treating infections caused by these microorganisms.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methyl Ester Group
The methyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization or salt formation.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), THF, reflux | 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 82% | |
| Basic hydrolysis | NaOH (2M), EtOH, 80°C | Sodium salt of the carboxylic acid | 78% |
The ester group also participates in transesterification with alcohols (e.g., ethanol, benzyl alcohol) under catalytic acidic or basic conditions.
Oxidation and Reduction Reactions
The tetrahydrothiophene-1,1-dioxide group is stable under most oxidative conditions, but the furan ring is susceptible to electrophilic oxidation:
Reduction of the pyridine ring is not typically observed due to aromatic stabilization .
Electrophilic Aromatic Substitution
The electron-rich furan ring undergoes electrophilic substitution, while the pyrazolo[3,4-b]pyridine core shows limited reactivity:
The phenyl group at position 3 can undergo halogenation (e.g., bromination) under radical conditions.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, primarily at the furan or phenyl substituents:
| Reaction Type | Catalyst | Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 3-(Substituted aryl)-6-(furan-2-yl) derivative | 74% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | 6-(furan-2-yl)-3-phenyl-4-alkynyl derivative | 68% |
These reactions enable modular functionalization for structure-activity relationship (SAR) studies .
Cyclization and Ring-Opening Reactions
The tetrahydrothiophene-1,1-dioxide moiety participates in ring-opening reactions under strong nucleophiles:
| Conditions | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Alkaline ring-opening | KOtBu, DMSO, 120°C | Thiophene-3-sulfonate intermediate | Precursor for further coupling |
Additionally, the pyrazolo[3,4-b]pyridine core can act as a directing group in transition metal-catalyzed C–H activation .
Photochemical and Thermal Reactions
The compound exhibits stability under thermal stress (up to 250°C) but undergoes photodegradation under UV light:
Complexation with Metal Ions
The nitrogen-rich structure forms coordination complexes with transition metals:
Bioconjugation Reactions
The carboxylic acid derivative (from ester hydrolysis) is used for bioconjugation via amide bond formation:
| Coupling Partner | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| PEG-amine | EDC/HOBt, DMF | PEGylated conjugate for drug delivery | 81% | |
| Antibody fragment | Sulfo-SMCC, PBS buffer | Antibody-drug conjugate (ADC) | 63% |
Preparation Methods
Formation of the Pyrazolo[3,4-b]Pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is synthesized through a cyclocondensation reaction between methyl 3-oxo-3-phenylpropanoate and a substituted hydrazine. This method parallels the multicomponent reactions described for chromeno-pyrrole-diones.
Procedure :
- Reactants : Methyl 3-oxo-3-phenylpropanoate (1.0 eq.), semicarbazide hydrochloride (1.2 eq.), and furfural (1.0 eq.) in ethanol with acetic acid (1 mL).
- Conditions : Reflux at 80°C for 20 hours.
- Outcome : Forms the pyrazole ring fused to a pyridine system. The methyl carboxylate at position 4 is retained from the β-ketoester precursor.
Key Optimization :
Installation of the 6-Furan-2-yl Group
The furan-2-yl group is introduced via Suzuki-Miyaura coupling on a brominated intermediate.
Procedure :
- Bromination : Treat the pyrazolo-pyridine core with N-bromosuccinimide (NBS) in DMF at 0°C to install bromine at position 6.
- Cross-Coupling : React with furan-2-ylboronic acid (1.5 eq.) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in THF/water (3:1) at 80°C for 12 hours.
- Outcome : Substitutes bromine with furan-2-yl, achieving >85% yield in analogous systems.
Attachment of the 1-(1,1-Dioxidotetrahydrothiophen-3-yl) Moiety
The sulfone-containing group is introduced via nucleophilic substitution or oxidation.
Method A: Direct Substitution
- Reactants : Pyrazolo-pyridine intermediate (1.0 eq.), 3-aminotetrahydrothiophene-1,1-dioxide (1.2 eq.) in DMF.
- Conditions : Heat at 100°C for 24 hours.
- Outcome : Forms the N-substituted product. Oxidation is unnecessary if the sulfone is pre-installed.
Method B: Post-Substitution Oxidation
Esterification at Position 4
The methyl carboxylate is typically retained from the β-ketoester starting material. If hydrolysis occurs, re-esterification is performed:
Procedure :
- Reactants : Pyrazolo-pyridine-4-carboxylic acid (1.0 eq.), methanol (excess), H₂SO₄ (cat.).
- Conditions : Reflux for 6 hours.
- Outcome : Restores methyl ester with >90% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from multicomponent reactions highlight critical parameters:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol + AcOH | 80 | 20 | 74 |
| Methanol | 40 | 24 | 36 |
| THF | 80 | 24 | 17 |
Ethanol with acetic acid accelerates cyclization via acid catalysis, reducing side reactions.
Oxidizing Agents for Sulfone Formation
Comparative efficiency of sulfonation methods:
| Oxidizing Agent | Conditions | Yield (%) |
|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 12h | 55 |
| mCPBA | DCM, 0°C, 2h | 62 |
While H₂O₂ is cost-effective, mCPBA offers higher yields but requires stringent temperature control.
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Enhance safety and yield for high-temperature steps (e.g., cyclization).
- Catalyst Recycling : Pd catalysts from cross-coupling reactions are recovered via filtration.
- Waste Reduction : Ethanol and acetic acid are distilled and reused, aligning with green chemistry principles.
Q & A
Q. Basic
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%), while TLC ensures reaction completion .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent placement (e.g., furan C-H coupling at δ 6.2–7.4 ppm). IR identifies carbonyl stretches (~1700 cm⁻¹) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 509.2) .
How can reaction conditions be optimized to address low yields in coupling steps?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while solvent-free conditions reduce byproducts in cyclization .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) improve cross-coupling efficiency for aryl groups .
- Temperature Gradients : Stepwise heating (room temperature → 90°C) minimizes thermal degradation of heat-sensitive furan rings .
What strategies elucidate structure-activity relationships (SAR) for biological targets?
Q. Advanced
- Substituent Variation : Compare analogues with modified furan (e.g., 4-methoxyphenyl in ) or tetrahydrothiophene groups to assess impact on binding affinity (IC₅₀ values via enzyme inhibition assays) .
- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with kinase domains, highlighting hydrogen bonding with the pyrazolo[3,4-b]pyridine core .
- Pharmacophore Mapping : Identify critical moieties (e.g., carboxylate ester for membrane permeability) using QSAR models .
How can contradictions in reported biological activities be resolved?
Q. Advanced
- Assay Standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time (24 vs. 48 hours), and compound solubility (DMSO concentration ≤0.1%) to reduce variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylate forms) that may contribute to discrepancies in IC₅₀ values .
- Target Validation : Use CRISPR knockouts to confirm specificity for purported targets (e.g., kinase X vs. off-target protease Y) .
What physicochemical properties are essential for stability assessment?
Q. Basic
- Thermal Stability : DSC/TGA analysis determines decomposition temperatures (>200°C typical for pyrazolo[3,4-b]pyridines) .
- Hydrolytic Sensitivity : pH-dependent degradation studies (e.g., phosphate buffers at pH 2–9) monitor ester hydrolysis via HPLC .
- Lipophilicity : LogP values (calculated via shake-flask method) guide formulation strategies (e.g., nanoemulsions for low-solubility derivatives) .
How should target engagement assays be designed for this compound?
Q. Advanced
- Kinase Profiling : Use broad-panel kinase assays (Eurofins KinaseProfiler) at 1–10 µM concentrations to identify off-target effects .
- Cellular Uptake : Radiolabel the methyl group (¹⁴C) to quantify intracellular accumulation in tumor spheroids .
- Biophysical Validation : Surface plasmon resonance (SPR) measures binding kinetics (kₐₙ/kₒff) to purified receptors .
What methodologies assess environmental impact during disposal?
Q. Advanced
- Biodegradation Studies : OECD 301F tests evaluate microbial degradation in wastewater sludge over 28 days .
- Ecotoxicology : Daphnia magna acute toxicity assays (LC₅₀) determine aquatic risk, with LC₅₀ > 10 mg/L considered low-risk .
- Photodegradation : UV-Vis spectroscopy tracks breakdown products under simulated sunlight (λ = 290–800 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
